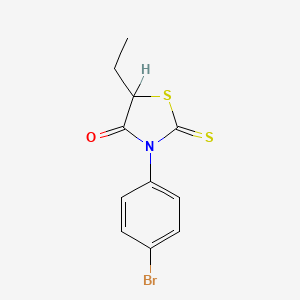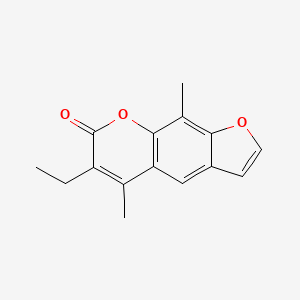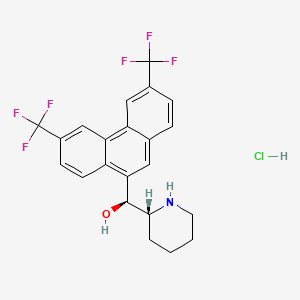
3,6-Bis(trifluoromethyl)-alpha-(2-piperidyl)-9-phenanthrenemethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride is a compound known for its significant therapeutic potential, particularly in the field of antimalarial drugs. It belongs to the quassinoid class of drugs and is characterized by a high therapeutic index and low toxicity profile . This compound inhibits the growth of malaria parasites, making it a valuable asset in the fight against malaria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride typically involves multiple steps, including the formation of the phenanthrene core, introduction of trifluoromethyl groups, and subsequent attachment of the piperidin-2-ylmethanol moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The process might include steps such as crystallization, filtration, and purification to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Primarily researched for its antimalarial properties, but also explored for other therapeutic uses.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride involves the inhibition of key enzymes and pathways in malaria parasites. It targets specific molecular pathways that are essential for the survival and replication of the parasites, thereby preventing their growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Piperidinemethanol, a-[3,6-bis(trifluoromethyl)-9-phenanthrenyl]-
- 9-Phenanthrenemethanol, a-[2-(dibutylamino)ethyl]-3,6-bis(trifluoromethyl)-, hydrochloride
Uniqueness
Compared to similar compounds, [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride stands out due to its high therapeutic index and low toxicity profile. Its unique structure allows for effective inhibition of malaria parasites, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
35318-40-2 |
|---|---|
Formule moléculaire |
C22H20ClF6NO |
Poids moléculaire |
463.8 g/mol |
Nom IUPAC |
(S)-[3,6-bis(trifluoromethyl)phenanthren-9-yl]-[(2R)-piperidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C22H19F6NO.ClH/c23-21(24,25)13-5-4-12-9-18(20(30)19-3-1-2-8-29-19)15-7-6-14(22(26,27)28)11-17(15)16(12)10-13;/h4-7,9-11,19-20,29-30H,1-3,8H2;1H/t19-,20+;/m1./s1 |
Clé InChI |
HKAMJBJQZVUJFZ-FDOHDBATSA-N |
SMILES isomérique |
C1CCN[C@H](C1)[C@H](C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C(F)(F)F)C(F)(F)F)O.Cl |
SMILES canonique |
C1CCNC(C1)C(C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C(F)(F)F)C(F)(F)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


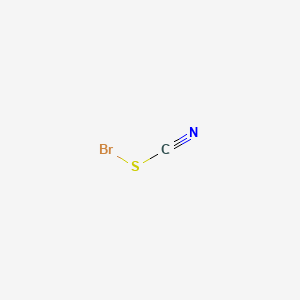
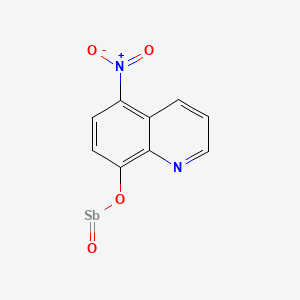
![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
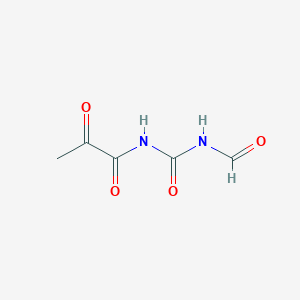
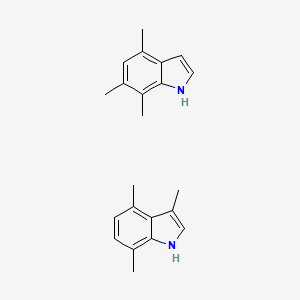

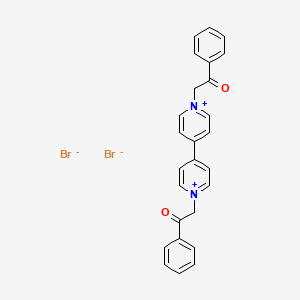

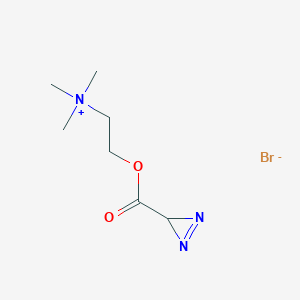
![3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile](/img/structure/B14695483.png)
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)
